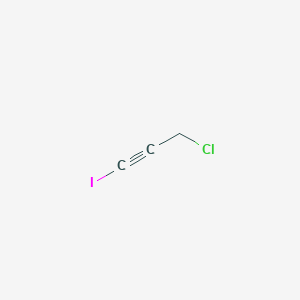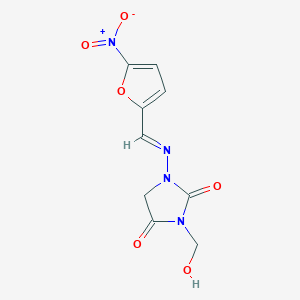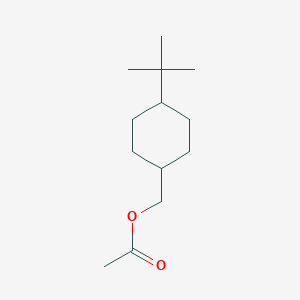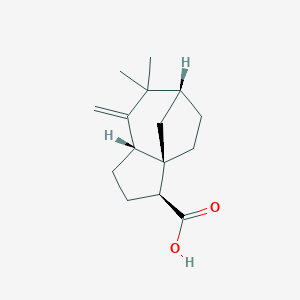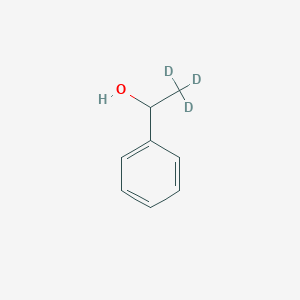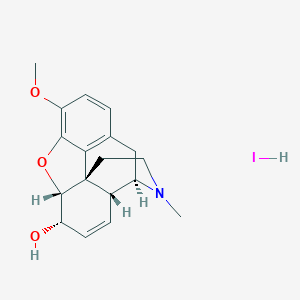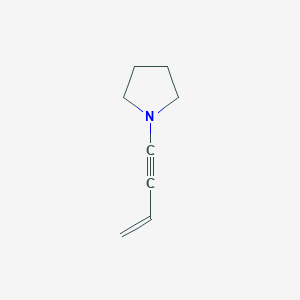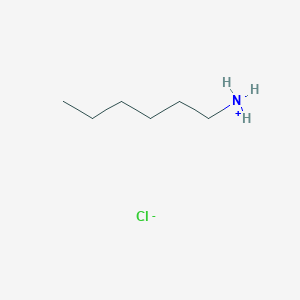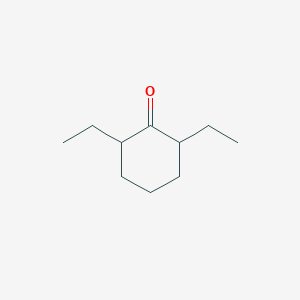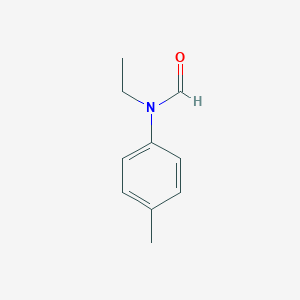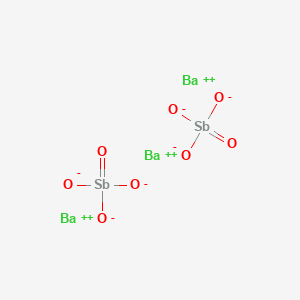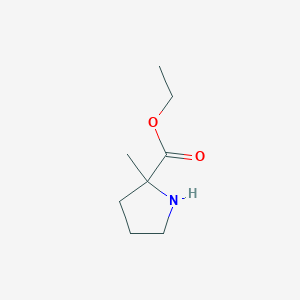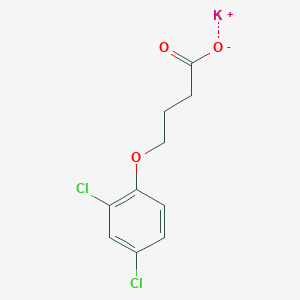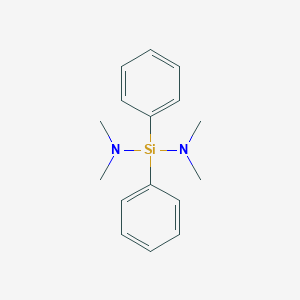
Bis(dimethylamino)diphenylsilane
Übersicht
Beschreibung
Synthesis Analysis
Bis(dimethylamino)diphenylsilane and related compounds have been synthesized through various methods. For instance, the synthesis of 1,ω-bis[8-(dimethylamino)-1-naphthyl]-1,ω-difluorotrisilane and tetrasilane involves the preparation of oligosilanes bearing 8-(dimethylamino)-1-naphthyl groups, which exhibit different coordination modes at the terminal silicons . Similarly, the synthesis of {2,6-bis[(dimethylamino)methyl]phenyl}diorganotin bromides demonstrates the formation of triorganotin cations stabilized by intramolecular Sn-N coordination . Additionally, the synthesis of 1,1-Bis(dimethylamino)-2,2-difluoroethene as a building block for the preparation of difluoroalkyl molecules showcases its versatility in acylation and condensation reactions .
Molecular Structure Analysis
The molecular structure of these compounds has been characterized using various techniques. X-ray crystallography has been employed to determine the unsymmetrical structures of difluoro-oligosilanes and to confirm the structure of the disulfide obtained from photoinduced ring transformation . The triorganotin cations have been shown to have a trigonal bipyramidal (TBP) structure with N atoms occupying axial sites, as revealed by NMR spectroscopy and X-ray investigation . The molecular geometry of bis(dimethylamino)-1,3-diphenyl-1,3-diphosphetane has been elucidated, showing a folded 1,3-diphosphetane ring with differently twisted substituents .
Chemical Reactions Analysis
The chemical reactivity of these compounds varies significantly. For example, the trisilane undergoes facile degradation at elevated temperatures but remains photochemically stable under certain conditions . In contrast, the 1,2-dithiin system exhibits immediate ring transformation upon exposure to light . The triorganotin cations are highly soluble in water and other polar solvents, and their reactivity is influenced by temperature, as indicated by dynamic NMR spectra . The [4+2] cycloaddition reactions of 5,6-Bis(dimethylamino)acenaphthylene form new "proton sponges" with the diazafluoranthene skeleton .
Physical and Chemical Properties Analysis
The physical and chemical properties of bis(dimethylamino)diphenylsilane derivatives are diverse. The solubility behavior of the triorganotin cations varies depending on the substituents, with some being extremely soluble in water and others in apolar solvents . The protonation of "proton sponges" is influenced by the basicity of the solvent, leading to different cationic species . The quantum-chemical calculation of 1-bis(dimethylamino)-4-bis(trimethylsilyl)-2,3-diphosphabuta-1,3-diene suggests electronic delocalization involving donor and acceptor groups . Ferrocene-containing polyoxysilanes synthesized from bis(dimethylamino)silane monomers exhibit low melting points and are sensitive to hydrolytic decomposition .
Wissenschaftliche Forschungsanwendungen
1. Direct Amide Coupling of Carboxylic Acids and Amines
- Summary of Application: This research developed a straightforward method for the direct synthesis of amides from amines and carboxylic acids without exclusion of air or moisture using diphenylsilane with N-methylpyrrolidine . This method is efficient and shows broad functional group compatibility.
- Methods of Application: The method involves the use of diphenylsilane with N-methylpyrrolidine for the direct synthesis of amides from amines and carboxylic acids .
- Results or Outcomes: Various amides were made efficiently through this method. A gram-scale synthesis demonstrates the scalability of this method .
2. Preparation of UV-Curing Material
- Summary of Application: This research involved the synthesis of a novel photosensitive resin using bis[(3-ethyl-3-methoxyoxetane)propyl]diphenylsilane . This resin has great photosensitivity, making it suitable for 3D printing applications.
- Methods of Application: The prepolymer bis[(3-ethyl-3-methoxyoxetane)propyl]diphenylsilane was synthesized with 3-ethyl-3-methoxyoxetane)propyl and diphenylsilane . Photoinitiator triarylsulfonium hexafluoroantimonate of 3% was added to the prepolymer to prepare the photosensitive resin .
- Results or Outcomes: The photosensitive resin exhibited excellent thermal stabilities of up to 446 °C. The tensile strength was 75.5 MPa and the bending strength was 49.5 MPa. The light transmittance remained above 98% .
3. Synthesis of New Poly(amide)s
- Summary of Application: This study describes the synthesis and characterization of a new diamine; bis(4-(4-aminophenoxy)phenyl)methylphenylsilane, which by reaction with bis(4-carboxyphenyl)R1R2 silane derivatives, allowed the preparation of three new poly(amide)s .
- Methods of Application: The method involves the reaction of bis(4-(4-aminophenoxy)phenyl)methylphenylsilane with bis(4-carboxyphenyl)R1R2 silane derivatives .
- Results or Outcomes: The result of this method is the preparation of three new poly(amide)s .
4. Efficient and Accessible Silane-Mediated Direct Amide Coupling
- Summary of Application: This research developed a method for the direct synthesis of amides from amines and carboxylic acids using diphenylsilane with N-methylpyrrolidine . This method is efficient and shows broad functional group compatibility.
- Methods of Application: The method involves the use of diphenylsilane with N-methylpyrrolidine for the direct synthesis of amides from amines and carboxylic acids .
- Results or Outcomes: Various amides are made efficiently through this method. A gram-scale synthesis demonstrates the scalability of this method .
5. Synthesis and Characterization of New Poly(amide)s
- Summary of Application: This study describes the synthesis and characterization of a new diamine; bis(4-(4-aminophenoxy)phenyl)methylphenylsilane, which by reaction with bis(4-carboxyphenyl)R1R2 silane derivatives, allowed the preparation of three new poly(amide)s .
- Methods of Application: The method involves the reaction of bis(4-(4-aminophenoxy)phenyl)methylphenylsilane with bis(4-carboxyphenyl)R1R2 silane derivatives .
- Results or Outcomes: The result of this method is the preparation of three new poly(amide)s .
6. Recent Advances in bis-Chalcone-Based Photoinitiators
- Summary of Application: Over the past several decades, photopolymerization has become an active research field, and the ongoing efforts to develop new photoinitiating systems are supported by the different applications in which this polymerization technique is involved—including dentistry, 3D and 4D printing, adhesives, and laser writing .
- Methods of Application: The method involves the use of bis-chalcone-based photoinitiators in photopolymerization .
- Results or Outcomes: The use of bis-chalcone-based photoinitiators has led to advancements in various applications of photopolymerization .
7. Efficient and Accessible Silane-Mediated Direct Amide Coupling
- Summary of Application: This research developed a method for the direct synthesis of amides from amines and carboxylic acids using diphenylsilane with N-methylpyrrolidine . This method is efficient and shows broad functional group compatibility.
- Methods of Application: The method involves the use of diphenylsilane with N-methylpyrrolidine for the direct synthesis of amides from amines and carboxylic acids .
- Results or Outcomes: Various amides are made efficiently, and broad functional group compatibility is shown through a Glorius robustness study. A gram-scale synthesis demonstrates the scalability of this method .
8. Modern Trends in Polymerization-Induced Self-Assembly
- Summary of Application: Polymerization-induced self-assembly (PISA) is a powerful and versatile technique for producing colloidal dispersions of block copolymer particles with desired morphologies . This method enables the production of biodegradable objects and particles with various functionalities .
- Methods of Application: The method involves the use of PISA techniques and mechanisms .
- Results or Outcomes: The use of PISA has led to advancements in various applications of photopolymerization .
9. Tuning the Photophysics of Two-Arm Bis[(dimethylamino)styryl]
Safety And Hazards
Eigenschaften
IUPAC Name |
N-[dimethylamino(diphenyl)silyl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2Si/c1-17(2)19(18(3)4,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTURFVPIEOKJBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061420 | |
| Record name | Silanediamine, N,N,N',N'-tetramethyl-1,1-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to yellow liquid; [Alfa Aesar MSDS] | |
| Record name | Bis(dimethylamino)diphenylsilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20341 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Bis(dimethylamino)diphenylsilane | |
CAS RN |
1027-62-9 | |
| Record name | N,N,N′,N′-Tetramethyl-1,1-diphenylsilanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1027-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silanediamine, N,N,N',N'-tetramethyl-1,1-diphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001027629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(dimethylamino)diphenylsilane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252155 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Silanediamine, N,N,N',N'-tetramethyl-1,1-diphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silanediamine, N,N,N',N'-tetramethyl-1,1-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(dimethylamino)diphenylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.581 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



